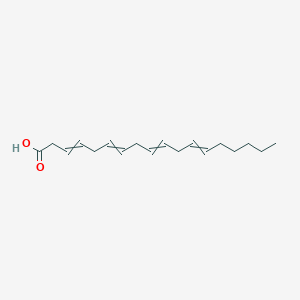![molecular formula C7H11NO B14368908 3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane CAS No. 93028-85-4](/img/structure/B14368908.png)
3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane is a complex organic compound characterized by its unique tricyclic structure. This compound contains an oxygen atom and a nitrogen atom within its ring system, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane can be achieved through various methods. One common approach involves the reaction of keto acids with methyl chloroformate and substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This method provides good to excellent yields of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and reaction optimization would apply. Industrial production would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism by which 3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Ethyl-5-hydroxy-3-oxa-1-azatricyclo[5.3.1.04,11]undec-7-en-2-one
- 3-Oxa-9-azatricyclo[3.3.1.02,4]non-7-yl atropate
- (1R,2S,4R,5S)-3-Oxa-9-azatricyclo[3.3.1.02,4]non-7-yl (2S)-3-hydroxy-2-phénylpropanoate
Uniqueness
3-Oxa-1-azatricyclo[5200~2,4~]nonane is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
93028-85-4 |
|---|---|
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
3-oxa-1-azatricyclo[5.2.0.02,4]nonane |
InChI |
InChI=1S/C7H11NO/c1-2-6-7(9-6)8-4-3-5(1)8/h5-7H,1-4H2 |
InChI-Schlüssel |
RNICGOHSAGKDPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(O2)N3C1CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


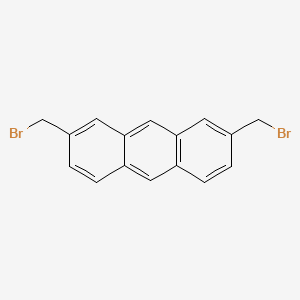
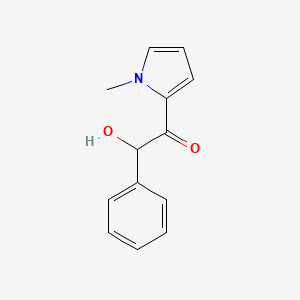
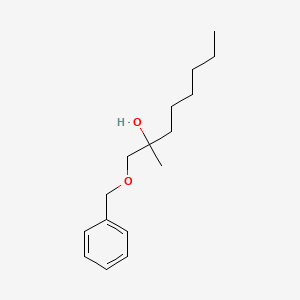

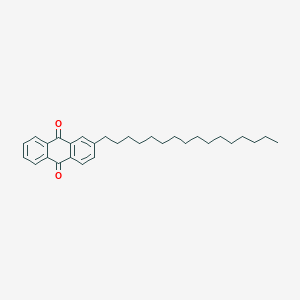
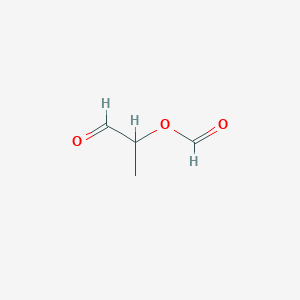
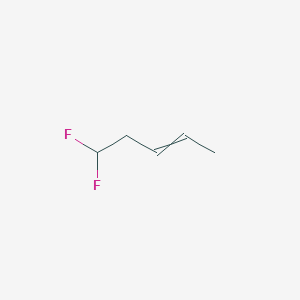
![{Bis[(octan-2-yl)oxy]methyl}benzene](/img/structure/B14368859.png)
![2-Methyl-5-[2-(3-methyl-2-oxocyclopentyl)ethyl]cyclopent-2-en-1-one](/img/structure/B14368863.png)

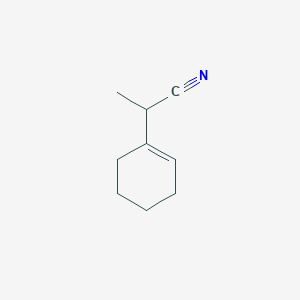

![4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid](/img/structure/B14368887.png)
